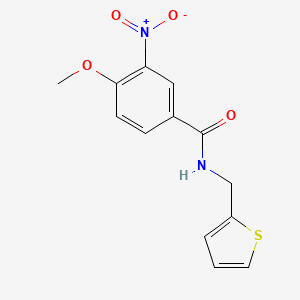![molecular formula C18H18N2O3S B4180829 methyl 4-cyano-3-methyl-5-[(4-phenylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4180829.png)
methyl 4-cyano-3-methyl-5-[(4-phenylbutanoyl)amino]-2-thiophenecarboxylate
Descripción general
Descripción
Methyl 4-cyano-3-methyl-5-[(4-phenylbutanoyl)amino]-2-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene derivatives. It is a potential drug candidate that has shown promising results in scientific research for various applications.
Mecanismo De Acción
The exact mechanism of action of Methyl 4-cyano-3-methyl-5-[(4-phenylbutanoyl)amino]-2-thiophenecarboxylate is not fully understood yet. However, it has been suggested that it works by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. It has also been shown to modulate the expression of certain genes that are involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by modulating the expression of specific cytokines and chemokines. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-cyano-3-methyl-5-[(4-phenylbutanoyl)amino]-2-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. It also has a low toxicity profile and is well-tolerated in animal models. However, it also has some limitations, such as its poor solubility in water and its limited bioavailability.
Direcciones Futuras
There are several future directions for the study of Methyl 4-cyano-3-methyl-5-[(4-phenylbutanoyl)amino]-2-thiophenecarboxylate. One potential direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another potential direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Additionally, it may be worthwhile to investigate its potential as a lead compound for the development of new drugs with similar structures and properties.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential for various scientific research applications. Its synthesis method is relatively simple, and it has several biochemical and physiological effects that make it a promising candidate for further investigation. While there are some limitations to its use in lab experiments, there are also several future directions for its study that warrant further investigation.
Aplicaciones Científicas De Investigación
Methyl 4-cyano-3-methyl-5-[(4-phenylbutanoyl)amino]-2-thiophenecarboxylate has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess anticancer, anti-inflammatory, and antidiabetic properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
methyl 4-cyano-3-methyl-5-(4-phenylbutanoylamino)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-14(11-19)17(24-16(12)18(22)23-2)20-15(21)10-6-9-13-7-4-3-5-8-13/h3-5,7-8H,6,9-10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASIHZGTMSTCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4180748.png)
![methyl [3-(4-morpholinylsulfonyl)phenyl]carbamate](/img/structure/B4180761.png)

![5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B4180775.png)


![N-[2-(1-piperidinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4180806.png)
![methyl 5-{[(2-chloro-5-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4180808.png)


![methyl 2-[({2-[(3-phenylpropanoyl)amino]-3-thienyl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4180839.png)

![methyl 4,5-dimethoxy-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B4180848.png)
